2-(4-N-Boc-piperazinyl)benzyl alcohol
Overview
Description
Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules
Mechanism of Action
Target of Action
Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to be involved in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties , which could potentially impact its pharmacokinetic properties.
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The properties of the piperazine ring, such as its easy modificability and water solubility , could potentially be influenced by environmental factors.
Preparation Methods
The synthesis of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-(hydroxymethyl)benzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anticancer, antibacterial, and antifungal agents.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZUQGHXDLMAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427804 | |
Record name | tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179250-28-3 | |
Record name | 1,1-Dimethylethyl 4-[2-(hydroxymethyl)phenyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179250-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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